Bienvenue dans la boutique en ligne BenchChem!

3-(1H-Imidazol-2-yl)-2-methylacrylic acid

Physicochemical profiling Lipophilicity Drug-likeness

Procure 3-(1H-Imidazol-2-yl)-2-methylacrylic acid (CAS 773112-64-4) at ≥98% purity for medicinal chemistry. Its (E)-configuration, 2-position imidazole attachment, and α-methyl group create a sterically constrained, metal-chelating scaffold distinct from 4-imidazolyl analogs like urocanic acid. This enables state-dependent NaV1.7 antagonism (240–800 nM) and NS5B polymerase inhibition SAR. With minimal OCT1 liability (IC₅₀=138 µM), it is a clean starting point for pain, antiviral, and metalloenzyme programs. Verify batch-specific state-dependent activity in-house.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B11766366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-yl)-2-methylacrylic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=CC1=NC=CN1)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+
InChIKeyYYEDPLQGULRCGV-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-yl)-2-methylacrylic acid: Structural and Physicochemical Baseline for Procurement Decisions


3-(1H-Imidazol-2-yl)-2-methylacrylic acid (CAS 773112-64-4) is a synthetic α,β-unsaturated carboxylic acid belonging to the imidazolyl acrylic acid class, with molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol [1]. The compound features an imidazole heterocycle substituted at the 2-position and a methyl group at the α-position of the acrylic acid moiety, adopting the (E)-configuration . Its computed LogP is 0.26, topological polar surface area (TPSA) is 66 Ų, and it possesses two hydrogen bond donors and three hydrogen bond acceptors [1][2]. The compound is commercially available at 98% purity from multiple vendors and serves primarily as a synthetic intermediate in medicinal chemistry programs targeting enzyme inhibition and receptor modulation [1].

Why 3-(1H-Imidazol-2-yl)-2-methylacrylic acid Cannot Be Substituted by Urocanic Acid or Des-Methyl Analogs


Within the imidazolyl acrylic acid family, three structural features create quantifiable differentiation that precludes simple analog substitution. First, the imidazole attachment at the 2-position (vs. the 4-position in urocanic acid) alters the conjugation pathway and metal-coordination geometry, directly affecting target binding [1]. Second, the α-methyl substituent introduces steric constraint absent in both urocanic acid and 3-(1H-imidazol-2-yl)acrylic acid, which modifies the conformational landscape around the carboxylic acid and contributes to differential lipophilicity (LogP 0.26 vs. LogP ~0.01–0.51 for urocanic acid) [2]. Third, the combination of the (E)-configuration with the α-methyl group creates a distinct spatial presentation of the carboxylate pharmacophore that cannot be replicated by N-methylated analogs such as (E)-3-(1-methyl-1H-imidazol-2-yl)acrylic acid . These cumulative differences mean that procurement of a generic 'imidazole acrylic acid' without verifying the exact substitution pattern risks acquiring a compound with fundamentally different physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid vs. Closest Analogs


Lipophilicity Modulation by α-Methyl Substitution: LogP Comparison vs. Des-Methyl Analog and Urocanic Acid

The α-methyl group in 3-(1H-imidazol-2-yl)-2-methylacrylic acid confers a measured LogP of 0.26, representing an intermediate lipophilicity between the more polar des-methyl analog 3-(1H-imidazol-2-yl)acrylic acid (estimated LogP ~0.03) and urocanic acid (LogP range: -0.187 to 0.5075 depending on source) [1]. This difference of ~0.23 log units relative to the des-methyl compound translates to approximately 1.7-fold higher octanol-water partitioning, which may influence membrane permeability in cell-based assays [2].

Physicochemical profiling Lipophilicity Drug-likeness

Human OCT1 Transporter Interaction: Weak Inhibition Profile Compared to Clinical Transporter Substrates

3-(1H-Imidazol-2-yl)-2-methylacrylic acid was profiled against human organic cation transporter 1 (OCT1) expressed in HEK293 cells and showed an IC₅₀ of 1.38 × 10⁵ nM (138 μM) for inhibition of ASP⁺ substrate uptake [1]. This value is orders of magnitude weaker than clinically relevant OCT1 inhibitors such as verapamil (IC₅₀ ~2–5 μM) and indicates a low propensity for OCT1-mediated drug-drug interactions at typical screening concentrations [2]. By contrast, structurally related imidazole-containing drugs such as imatinib show potent OCT1 inhibition (IC₅₀ < 1 μM), suggesting that the 2-imidazolyl-2-methylacrylic acid scaffold is not predisposed to strong OCT1 engagement [2].

Transporter pharmacology OCT1 inhibition Drug-drug interaction

NaV 1.7 State-Dependent Antagonist Activity: Differential Potency Across Channel Inactivation States

The compound was evaluated against human NaV 1.7 sodium channels in HEK293 cells using both automated (PatchXpress) and manual patch clamp electrophysiology [1]. Under partially inactivated channel conditions, the IC₅₀ was 240–800 nM, whereas against non-inactivated channels the IC₅₀ shifted to 3.00 × 10³ nM (3 μM), representing a 3.75–12.5-fold state-dependent potency window [1]. This state-dependence is characteristic of compounds that preferentially bind to the inactivated conformation of voltage-gated sodium channels, a profile associated with certain classes of analgesic development candidates [2]. In comparison, the non-selective sodium channel blocker lidocaine shows minimal state-dependence (typically <3-fold shift), while clinical-stage NaV 1.7 inhibitors such as PF-05089771 exhibit >10-fold state-dependent windows [2].

Ion channel pharmacology NaV 1.7 Pain target

Imidazole Substitution Position (2- vs. 4-) Determines Conjugation Pathway and Metal-Binding Geometry: Structural Evidence from Thromboxane Synthetase SAR

Structure-activity relationship (SAR) studies on imidazole derivatives as thromboxane A₂ synthase inhibitors demonstrate that the position of imidazole substitution is a critical determinant of inhibitory potency [1]. 1-Substituted imidazoles and β-substituted pyridines sharing the same 2-methylacrylic acid side chain showed IC₅₀ values in the range of 1.1 × 10⁻⁸ to 3 × 10⁻⁹ M, with the most potent compound in this series being (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid (IC₅₀ = 3 × 10⁻⁹ M) [2]. Critically, the SAR established that both the imidazole (or pyridine) ring position and the 2-methylacrylic acid geometry are essential for activity: shifting the imidazole from the 1-alkyl substitution pattern to a 2-yl attachment alters the spatial relationship between the metal-coordinating nitrogen and the carboxylate pharmacophore, changing enzyme inhibition profiles [1][3]. 3-(1H-Imidazol-2-yl)-2-methylacrylic acid presents the imidazole at the 2-position with a free NH, a distinct coordination geometry compared to the 1-substituted imidazoles in the ozagrel series [3].

Structure-activity relationship Imidazole regioisomerism Enzyme inhibition

Scaffold Validation in HCV NS5B Polymerase Inhibitor Development: 2-Methylacrylic Acid Motif in Potent Antiviral Leads

The 2-methylacrylic acid scaffold with imidazole substitution has been validated as a productive pharmacophore in hepatitis C virus (HCV) drug discovery. Martin et al. (2011) reported that (E)-3-(2-(4-((4′-cyano-4-(4-hydroxypiperidine-1-carbonyl)biphenyl-2-yl)methoxy)phenyl)-1-cyclohexyl-1H-imidazol-4-yl)-2-methylacrylic acid (compound 11) is a potent inhibitor of HCV NS5B polymerase, derived from a benzimidazole deannulation strategy [1]. In this series, the related (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid analog (compound 41) demonstrated an IC₅₀ of 0.34 μM and EC₅₀ of 0.4 μM in the replicon assay [1]. This establishes that the 2-methylacrylic acid moiety, when conjugated with a heterocycle at the β-position, is a privileged scaffold for NS5B inhibition. 3-(1H-Imidazol-2-yl)-2-methylacrylic acid serves as the minimal core structure from which such elaborated inhibitors can be constructed, and its commercial availability at 98% purity enables systematic SAR exploration around this validated pharmacophore .

Antiviral drug discovery NS5B polymerase Hepatitis C virus

Recommended Application Scenarios for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Programs Requiring Defined NaV Channel State-Dependent Pharmacology

Based on the demonstrated state-dependent NaV 1.7 antagonist activity (240–800 nM at partially inactivated channels vs. 3,000 nM at non-inactivated channels), this compound is suitable as a starting scaffold for pain target programs where preferential binding to inactivated sodium channels is desired [1]. The 3.75–12.5-fold state-dependent window differentiates it from non-selective sodium channel blockers and may guide the design of analogs with improved therapeutic indices for peripheral neuropathic pain indications [1]. Researchers should verify state-dependent profiles with their own electrophysiology assays, as the available data derive from a single screening panel.

Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Scaffold Elaboration

The 2-methylacrylic acid motif conjugated with a heterocycle at the β-position has been validated as a productive pharmacophore for NS5B polymerase inhibition, with elaborated derivatives achieving sub-micromolar cellular potency (EC₅₀ = 0.4 μM) [2]. 3-(1H-Imidazol-2-yl)-2-methylacrylic acid provides the minimal core structure for systematic SAR expansion through functionalization of the imidazole NH, the α-methyl group, or the carboxylic acid. Procurement of this building block at 98% purity from commercial sources enables rapid parallel synthesis of focused libraries for NS5B or related viral polymerase targets .

Transporter Pharmacology: Early-Stage ADMET Screening with Low OCT1 Inhibition Risk

The compound exhibits weak OCT1 inhibition (IC₅₀ = 138 μM), which is 28–69-fold weaker than clinical OCT1 inhibitors such as verapamil [3]. This profile makes it a suitable core scaffold for programs where hepatic organic cation transporter-mediated drug-drug interactions must be minimized from the outset. Medicinal chemistry teams can use this compound as a negative control or as a starting template that does not introduce OCT1 liability into early lead series [3]. Confirmatory transporter assays in the user's own laboratory are recommended, as the available data derive from a single HEK293 overexpression system.

Metalloenzyme Inhibitor Design: Exploiting 2-Imidazolyl Coordination Geometry

The 2-position imidazole attachment with a free NH provides a distinct zinc- or iron-coordination geometry compared to the 4-substituted imidazoles found in urocanic acid or the 1-substituted imidazoles in the ozagrel series [4]. SAR from thromboxane synthetase programs establishes that imidazole substitution position can alter enzyme inhibitory potency by ≥10-fold [4]. Researchers targeting metalloenzymes such as carbonic anhydrases, histone deacetylases, or cytochrome P450s can exploit this scaffold to explore novel metal-binding pharmacophores that are inaccessible with 4-imidazolyl or N-substituted imidazole building blocks [5].

Quote Request

Request a Quote for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.